

Application Note: Covalent Labeling of Proteins with AF 555 Carboxylic Acid

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Compound of Interest		
Compound Name:	AF 555 carboxylic acid	
Cat. No.:	B12364350	Get Quote

This document provides a detailed protocol for the covalent labeling of proteins using **AF 555 carboxylic acid**. This method is designed for researchers, scientists, and drug development professionals who need to conjugate a fluorescent dye to a protein via primary amine groups, particularly when a pre-activated succinimidyl ester (NHS ester) of the dye is not used.

Introduction

Fluorescent labeling of proteins is a cornerstone technique for studying protein localization, interaction, and function.[1][2] While N-hydroxysuccinimide (NHS) esters are commonly used for their direct reactivity towards primary amines, situations may arise where a carboxylic acid version of a dye, such as **AF 555 carboxylic acid**, is employed.[3][4][5] This requires a two-step chemical activation process to facilitate the formation of a stable amide bond between the dye and the protein.[6][7]

The protocol described herein utilizes carbodiimide chemistry, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS), to activate the carboxylic acid group of AF 555.[6] The activated dye then efficiently reacts with primary amines (the ε-amino group of lysine residues and the N-terminus) on the target protein.[2][8][9]

Principle of the Reaction

The labeling process involves two main stages:



- Activation of AF 555 Carboxylic Acid: EDC reacts with the carboxylic acid group of the AF 555 dye to form a highly reactive O-acylisourea intermediate.[6] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[7]
- Amine Coupling: The addition of Sulfo-NHS stabilizes the active intermediate by converting it
 into a more stable, amine-reactive Sulfo-NHS ester.[6][10] This Sulfo-NHS ester is less
 susceptible to hydrolysis and reacts efficiently with primary amines on the protein at a
 physiological to slightly basic pH, forming a stable amide bond and releasing Sulfo-NHS.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful labeling of proteins with **AF 555 carboxylic acid** using EDC and Sulfo-NHS. These values are starting points and may require optimization for specific proteins and applications.



Parameter	Recommended Value/Range	Notes
Molar Ratios		
AF 555 : Protein	10:1 to 20:1	A higher ratio may be needed for dilute protein solutions.[11] [12]
EDC : AF 555	2:1 to 10:1	A molar excess of EDC is required to drive the reaction.
Sulfo-NHS : EDC	2:1 to 5:1	Sulfo-NHS improves the efficiency and stability of the reaction.[6][10]
Reaction Conditions		
Activation pH	4.5 - 6.0	This pH range is optimal for the EDC/Sulfo-NHS activation step.[13]
Conjugation pH	7.2 - 8.5	This pH range is optimal for the reaction of the activated dye with primary amines.[2][4]
Reaction Time	2 - 4 hours at room temperature	Longer incubation times (e.g., overnight at 4°C) can also be effective.[5]
Protein Concentration	> 2 mg/mL	Higher protein concentrations generally lead to better labeling efficiency.[12][14]

Experimental Protocol

This protocol describes the labeling of a generic IgG antibody but can be adapted for other proteins.



Materials and Reagents

- Protein to be labeled (e.g., IgG antibody)
- AF 555 Carboxylic Acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
- Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate, pH 8.3[12]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification column (e.g., Sephadex G-25) for separating the labeled protein from unreacted dye.[9]

Reagent Preparation

- Protein Solution:
 - Prepare the protein solution at a concentration of 2-10 mg/mL in the Conjugation Buffer.
 - Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts.[9][14] If necessary, perform a buffer exchange using dialysis or a desalting column.
- AF 555 Carboxylic Acid Stock Solution:
 - Prepare a 10 mg/mL stock solution of AF 555 carboxylic acid in anhydrous DMF or DMSO.
- EDC and Sulfo-NHS Solutions:



 Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use, as they are moisture-sensitive.

Labeling Procedure

This is a two-step protocol that involves the activation of the dye followed by conjugation to the protein.

Step 1: Activation of AF 555 Carboxylic Acid

- In a microcentrifuge tube, combine the desired molar excess of AF 555 carboxylic acid stock solution with the appropriate amounts of freshly prepared EDC and Sulfo-NHS solutions in Activation Buffer.
- Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the Sulfo-NHS ester of AF 555.

Step 2: Conjugation to the Protein

- Add the activated AF 555 solution from Step 1 to the protein solution.
- Adjust the pH of the reaction mixture to 7.2-8.5 by adding a small amount of a suitable base
 if necessary.
- Incubate the reaction for 2-4 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

Step 3: Quenching the Reaction

- Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
- Incubate for 15-30 minutes at room temperature to quench any unreacted dye.

Purification of the Labeled Protein

 Separate the labeled protein from the unreacted dye and reaction byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[9]



- Collect the fractions containing the labeled protein, which will be the first colored fractions to elute from the column.
- Pool the fractions containing the labeled protein.

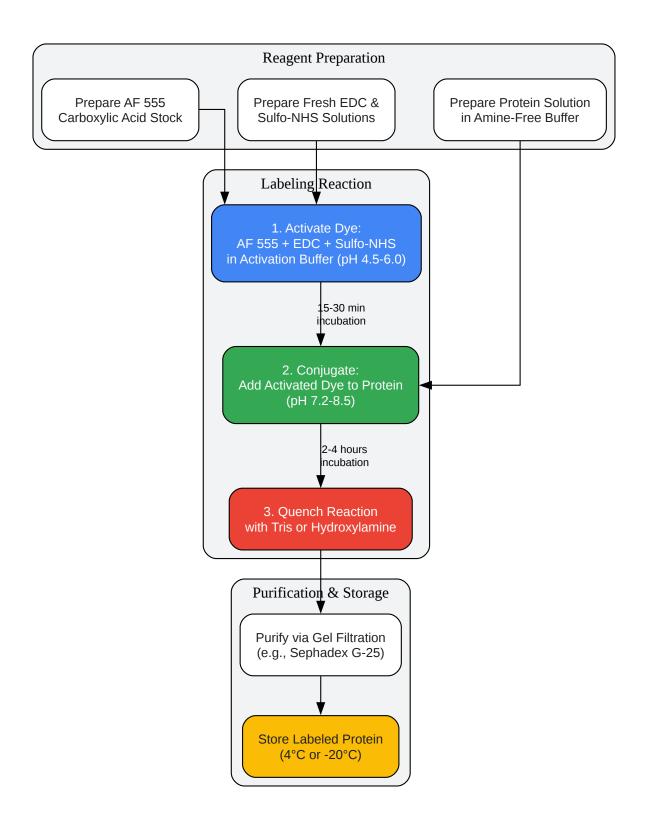
Storage of the Labeled Protein

- Store the purified labeled protein at 4°C, protected from light.[14]
- For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C, or aliquot and freeze at -80°C.[15] Avoid repeated freeze-thaw cycles.[14]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the protein labeling protocol.





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Caption: Workflow for protein labeling with AF 555 carboxylic acid.



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